Cas no 211105-23-6 (9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acid)

9-Oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4 acid is a deuterated analog of a prostaglandin derivative, featuring selective deuterium substitution at the 3,3,4,4 positions. This modification enhances metabolic stability while retaining the biological activity of the parent compound, making it valuable for mechanistic studies and tracer applications in lipid metabolism research. The conjugated triene structure and hydroxyl group at C-15 contribute to its role as a potential intermediate in eicosanoid biosynthesis pathways. Its deuterated form is particularly useful for mass spectrometry-based assays, improving detection sensitivity and enabling precise quantification in complex biological matrices. The compound is suited for investigations in inflammation, signal transduction, and drug metabolism studies.
9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acid structure
211105-23-6 structure
商品名:9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acid
CAS番号:211105-23-6
MF:C20H30O4
メガワット:338.474453449249
CID:4762681

9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acid 化学的及び物理的性質

名前と識別子

    • (Z)-3,3,4,4-tetradeuterio-7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid
    • 9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acid
    • インチ: 1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,17,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t17-/m0/s1/i5D2,8D2
    • InChIKey: PRFXRIUZNKLRHM-GKNRUGNGSA-N
    • ほほえんだ: O[C@H](/C=C/C1=C(C/C=C\C([2H])([2H])C([2H])([2H])CC(=O)O)C(CC1)=O)CCCCC

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 12
  • 複雑さ: 500
  • トポロジー分子極性表面積: 74.6
  • 疎水性パラメータ計算基準値(XlogP): 3.3

9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P01EPBW-1mg
9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acid
211105-23-6 ≥99% deuterated forms (d1-d4)
1mg
$896.00 2023-12-19
MedChemExpress
HY-113042S-50μg
Prostaglandin B2-d
211105-23-6
50μg
¥1188 2024-07-20
A2B Chem LLC
AX64828-1mg
9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acid
211105-23-6 ≥99% deuterated forms (d1-d4)
1mg
$689.00 2024-04-20

9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acid 関連文献

9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acidに関する追加情報

9-Oxo-15S-Hydroxy-Prosta-5Z,8(12),13E-Trien-1-Oic-3,3,4,4-D4acid: A Comprehensive Overview

9-Oxo-15S-Hydroxy-Prosta-5Z,8(12),13E-Trien-1-Oic-3,3,4,4-D4acid is a highly specialized compound with the CAS registry number 211105-23-6. This compound belongs to the class of prostanoids, which are oxygenated derivatives of prostaglandins. The name itself is indicative of its complex structure and functional groups. The term "9-oxo" suggests the presence of a ketone group at the 9th position, while "15S-hydroxy" indicates a hydroxyl group at the 15th position with an S configuration. The "prosta" prefix refers to its prostaglandin-like structure, and the "trien" signifies the presence of three double bonds in the molecule. The "d4acid" suffix highlights the presence of four deuterium atoms and a carboxylic acid group.

Recent advancements in lipidomics and metabolomics have shed light on the biosynthesis and biological roles of prostanoids like 9-Oxo-15S-Hydroxy-Prosta-5Z,8(12),13E-Trien-1-Oic-3,3,4,4-D4acid. Studies have shown that these compounds play a critical role in cellular signaling pathways, particularly in inflammation and immune responses. The deuterium labeling in this compound is often utilized in mass spectrometry-based studies to track metabolic pathways and enzymatic transformations with high precision.

The structural complexity of this compound makes it an interesting subject for both synthetic chemistry and pharmacological studies. Researchers have employed advanced techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography to elucidate its three-dimensional structure. These studies have revealed that the spatial arrangement of functional groups significantly influences its bioactivity. For instance, the E/Z stereochemistry at positions 8(12) and 13 plays a pivotal role in determining its interactions with cellular receptors.

In terms of biological activity, 9-Oxo-15S-Hydroxy-Prosta-5Z,8(12),13E-Trien-1-Oic-3,3,4,4-D4acid has been shown to exhibit potent anti-inflammatory properties. Preclinical studies suggest that it inhibits key inflammatory mediators such as cyclooxygenase (COX) enzymes and leukotriene biosynthesis. This makes it a promising candidate for therapeutic interventions in conditions such as arthritis, asthma, and cardiovascular diseases.

Moreover, recent breakthroughs in synthetic biology have enabled the production of this compound through engineered microbial systems. This approach not only enhances scalability but also provides insights into its biosynthetic pathways. For instance, researchers have identified key enzymes responsible for the oxidation and stereochemical modifications in prostanoid biosynthesis.

From an analytical standpoint, the deuterium labeling in this compound facilitates its detection and quantification using techniques such as infrared spectroscopy (IR) and ultrahigh-performance liquid chromatography (UHPLC). These methods are essential for quality control in pharmaceutical development and for studying its pharmacokinetics in vivo.

In conclusion, 9-Oxo-15S-Hydroxy-Prosta-5Z,8(12),13E-Trien-1-Oic-3,3,4,4-D4acid is a multifaceted compound with significant potential in both basic research and therapeutic applications. Its unique structure and functional groups make it a valuable tool for understanding lipid signaling pathways and developing novel drugs. As research continues to uncover its full spectrum of biological activities and mechanisms of action, this compound is poised to play an increasingly important role in modern medicine.

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